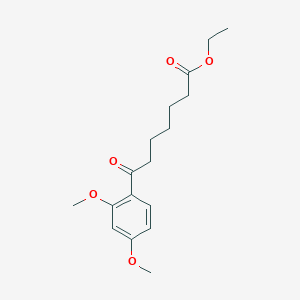

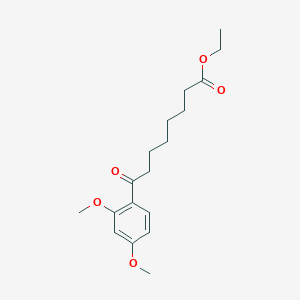

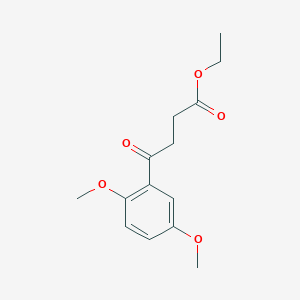

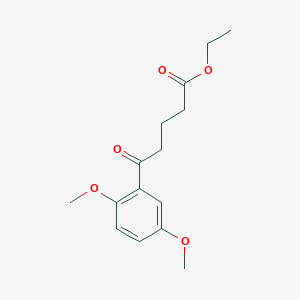

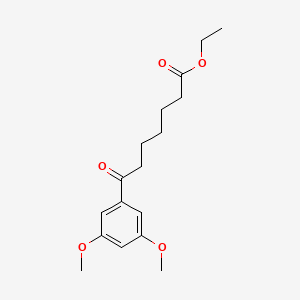

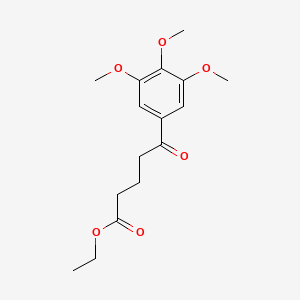

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

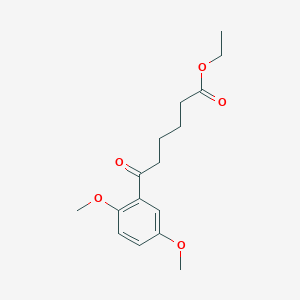

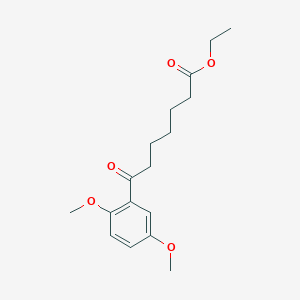

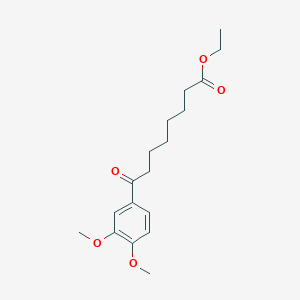

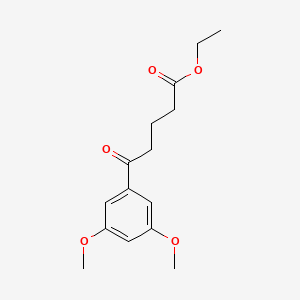

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a chemical compound with the molecular formula C14H18O6 . It is also known by other names such as ethyl 3,4,5-trimethoxybenzoylacetate, ethyl 3-oxo-3-3,4,5-trimethoxyphenyl propanoate, and butyric 3,4,5-trimethoxybenzoic anhydride .

Physical And Chemical Properties Analysis

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a crystalline powder with a melting point of 86°C to 91°C . Its molecular weight is 282.29 g/mol .Applications De Recherche Scientifique

Organic Peroxides and Reaction with Hydrogen Peroxide

The reaction of hydrogen peroxide with compounds like ethyl 4-oxovalerate has been studied, leading to the production of ethyl 4,4-dihydroperoxyvalerate. This research is foundational in understanding the chemical behavior and potential applications of similar esters in organic peroxide chemistry (Cubbon & Hewlett, 1968).

Synthesis of Stilbene Derivatives

Research into the synthesis of 3,4,5-Trimethoxy-4’-hydroxystilbene derivatives, including compounds like ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, explores their structural and molecular properties. These studies contribute to the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Baolin et al., 2007).

Novel Synthesis Methods

Research on new synthesis methods, such as the one-pot synthesis of ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate, demonstrates the ongoing development of more efficient and economical chemical processes. This research is essential for industrial applications in chemical manufacturing (Zeng Wei-chua, 2013).

Microtubule Disrupting Agents in Cancer Therapy

Compounds such as 2-ethyl-6-(3′,4′,5′-trimethoxyphenyl)-5-aryl-imidazothiadiazoles are being explored for their anti-proliferative activity in cancer cell lines. This research is pivotal in the search for new cancer therapeutics, particularly in targeting microtubule structures within cancer cells (Kamal et al., 2015).

Pharmaceutical Applications

The synthesis of pyrazole derivatives, including 1-Substituted-3-(2,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazoles, and their antimicrobial activity highlights the potential pharmaceutical applications of these compounds (Mohamed et al., 2006).

Fluorescence Quenching and Micellization Studies

Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate's physicochemical properties, including fluorescence quenching in various solvents, provide insights into its potential application in analytical chemistry and materials science (Khan, Asiri & Al-Thaqafy, 2016).

Orientations Futures

Research into compounds with the 3,4,5-trimethoxyphenyl moiety is ongoing, with a focus on their potential therapeutic applications. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives showed prominent activity against cancer cell lines . This suggests that Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate and similar compounds may have potential applications in the development of new therapeutic agents.

Mécanisme D'action

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-containing compounds have been shown to inhibit their targets effectively, leading to various biochemical changes . For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Tmp-containing compounds have been associated with a wide range of bioactivity effects, indicating their involvement in multiple biochemical pathways .

Propriétés

IUPAC Name |

ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-22-15(18)8-6-7-12(17)11-9-13(19-2)16(21-4)14(10-11)20-3/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZJPGNNRYPRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.